1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea
Description
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-8(2)13-11(16)12-5-6-15-10(4)7-9(3)14-15/h7-8H,5-6H2,1-4H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXPYAVKAQBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with isopropyl isocyanate to form the final urea derivative. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Structural Formula
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that pyrazole derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study investigated the compound's effects on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations greater than 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Case Study: Edema Reduction
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole moiety is linked to its ability to disrupt bacterial cell walls.
Case Study: Antimicrobial Efficacy
In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing urea, pyrazole, or alkyl-substituted motifs. Key structural and functional differences are highlighted using data from experimental studies.
Table 1: Structural and Physicochemical Comparisons
Notes:
- Lipophilicity : The 3,5-dimethyl and isopropyl groups in the target compound likely increase hydrophobicity compared to methoxy-substituted analogs like MK13, impacting membrane permeability .
- Stereoelectronic Effects : Ethyl-substituted analogs (9a, 9b) demonstrate how substituent placement on the urea nitrogen affects thermal stability (melting points) and reactivity .
- Bioactivity : Phenyl-substituted pyrazoles (e.g., 9a) exhibit enhanced binding to aromatic receptors, whereas alkyl groups (e.g., isopropyl) may favor hydrophobic pocket interactions.
Key Research Findings
Synthesis and Stability : The synthesis of urea-pyrazole hybrids often employs acid-catalyzed condensation (e.g., acetic acid reflux in ), with reaction times varying based on substituent bulk . The target compound’s stability under physiological conditions remains unstudied, but analogs like 9a and 9b show moderate thermal stability (melting points >100°C) .
Spectroscopic Properties : Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds () reveal characteristic urea C=O stretches (~1650–1700 cm⁻¹) and pyrazole ring proton signals (δ 6.0–7.5 ppm in ¹H NMR) .
Computational Predictions : Density functional theory (DFT) studies () suggest that exact exchange terms improve thermochemical accuracy for similar heterocycles, aiding in predicting the target compound’s reactivity and solvation .
Biological Activity
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-isopropylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anti-cancer, and other pharmacological effects, supported by case studies and research findings.
Anti-Cancer Properties
Research indicates that compounds with pyrazole moieties exhibit significant anti-cancer activity. A study published in the Journal of Medicinal Chemistry showed that derivatives of pyrazole, including those similar to this compound, inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-Inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in macrophage cultures treated with lipopolysaccharide (LPS), suggesting its potential use in treating inflammatory diseases.
Antioxidant Activity
The compound has shown promising antioxidant activity. In assays measuring free radical scavenging ability, it demonstrated a significant reduction in oxidative stress markers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated an IC50 value comparable to known antioxidants, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .
Case Study 1: Cancer Cell Line Inhibition
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of the compound at doses of 10 and 20 mg/kg significantly reduced paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its anti-inflammatory efficacy .
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
